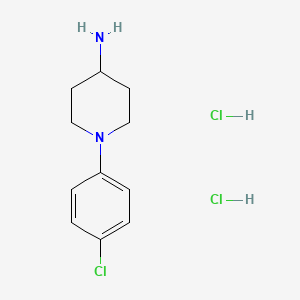![molecular formula C20H21NO2 B15314374 2-{[1,1'-Biphenyl]-4-carbonyl}-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B15314374.png)
2-{[1,1'-Biphenyl]-4-carbonyl}-7-oxa-2-azaspiro[3.5]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1,1’-Biphenyl]-4-carbonyl}-7-oxa-2-azaspiro[35]nonane is a spirocyclic compound that features a unique structure with a spiro atom connecting two rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1,1’-Biphenyl]-4-carbonyl}-7-oxa-2-azaspiro[3.5]nonane typically involves the formation of the spirocyclic core through dialkylation of an activated carbon center. The dialkylating group is often a dihalide or a dilithio reagent . For example, the synthesis of spirocyclic oxetanes, including 2-oxa-7-azaspiro[3.5]nonane, can be achieved through oxidative cyclizations using Oxone® in formic acid .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-{[1,1’-Biphenyl]-4-carbonyl}-7-oxa-2-azaspiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Oxone®, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an alcohol, while substitution could introduce a new functional group such as an amine or a halide.
Scientific Research Applications
2-{[1,1’-Biphenyl]-4-carbonyl}-7-oxa-2-azaspiro[3.5]nonane has several scientific research applications:
Mechanism of Action
The mechanism by which 2-{[1,1’-Biphenyl]-4-carbonyl}-7-oxa-2-azaspiro[3.5]nonane exerts its effects involves binding to specific molecular targets, such as the His194 residue of NQO1 . This binding facilitates the reduction of benzimidazolequinone and imidazobenzimidazolequinone substrates, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Spiro[5.5]undecane: A fully carbocyclic spiro compound with a similar spirocyclic structure.
Spiropentadiene: Another spiro compound known for its strained structure.
Spiro[3.3]heptane: A smaller spirocyclic compound with a different ring size.
Uniqueness
2-{[1,1’-Biphenyl]-4-carbonyl}-7-oxa-2-azaspiro[3.5]nonane is unique due to its combination of a spirocyclic core with a biphenyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H21NO2 |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
7-oxa-2-azaspiro[3.5]nonan-2-yl-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C20H21NO2/c22-19(21-14-20(15-21)10-12-23-13-11-20)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-9H,10-15H2 |
InChI Key |
DZMXTANRHJOJMI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC12CN(C2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


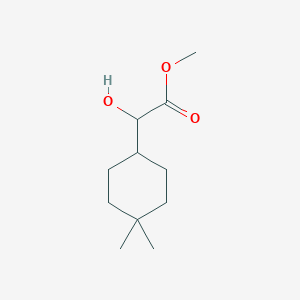
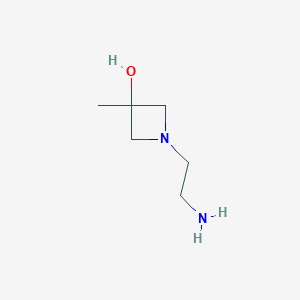
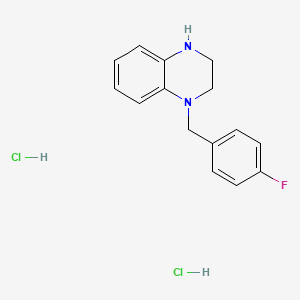
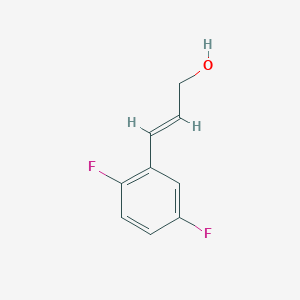
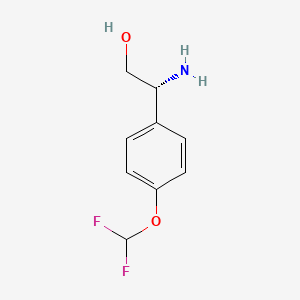
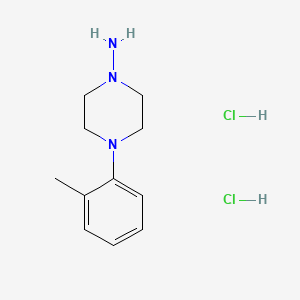
![tert-butylN-[(3H-diazirin-3-yl)methyl]-N-(prop-2-yn-1-yl)carbamate](/img/structure/B15314338.png)

![3-(1h-Pyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-amine](/img/structure/B15314342.png)
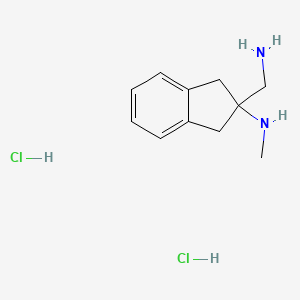
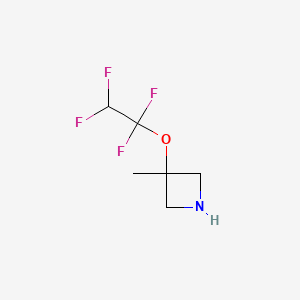
![tert-butyl N-[1-(hydroxymethyl)-4-methylcyclohexyl]carbamate](/img/structure/B15314351.png)

